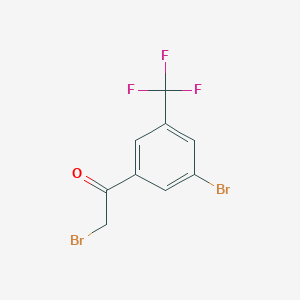
BAD (103-127) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAD (103-127) (human) is a 25-mer peptide derived from the BH3 domain of the Bcl-2-associated death promoter (BAD) protein. This peptide is known for its ability to antagonize the function of Bcl-xL, a member of the Bcl-2 family of proteins that regulate apoptosis. BAD (103-127) (human) has a significantly higher affinity for Bcl-xL compared to shorter peptides derived from the same domain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BAD (103-127) (human) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next amino acid using activating reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple peptides simultaneously and ensure high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and analytical HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
BAD (103-127) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, or EDC are commonly used for peptide bond formation.
Deprotection Reagents: Piperidine is used to remove Fmoc protecting groups during SPPS.
Cleavage Reagents: TFA is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products
The major product of these reactions is the fully synthesized BAD (103-127) (human) peptide, which can be further modified or labeled for specific research applications .
Applications De Recherche Scientifique
BAD (103-127) (human) is widely used in scientific research due to its role in apoptosis regulation. Some key applications include:
Cancer Research: Studying the mechanisms of apoptosis and developing potential cancer therapies by targeting Bcl-xL and other anti-apoptotic proteins.
Drug Development: Screening for compounds that can modulate the activity of Bcl-xL and other Bcl-2 family proteins.
Cell Biology: Investigating the pathways and molecular mechanisms involved in cell death and survival.
Biochemistry: Understanding protein-protein interactions and the structural basis of peptide binding to Bcl-xL
Mécanisme D'action
BAD (103-127) (human) exerts its effects by binding to the hydrophobic groove of Bcl-xL, thereby inhibiting its anti-apoptotic function. This interaction promotes the release of pro-apoptotic factors such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and the activation of caspases, which ultimately result in cell death. The peptide’s high affinity for Bcl-xL is attributed to its specific amino acid sequence and structural conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
BAD (16-mer): A shorter peptide derived from the same BH3 domain, but with significantly lower affinity for Bcl-xL.
Bim BH3 Peptide: Another BH3 domain peptide with high affinity for multiple Bcl-2 family proteins.
Bax BH3 Peptide: A peptide that binds to and activates Bax, promoting apoptosis.
Uniqueness
BAD (103-127) (human) is unique due to its exceptionally high affinity for Bcl-xL, which is approximately 800-fold higher than that of the 16-mer peptide. This makes it a valuable tool for studying the specific interactions between BH3 domain peptides and Bcl-2 family proteins, as well as for developing targeted therapies that modulate apoptosis .
Propriétés
Formule moléculaire |
C137H212N42O39S |
|---|---|
Poids moléculaire |
3103.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C137H212N42O39S/c1-69(2)56-92(169-112(196)80(140)62-103(142)184)125(209)174-97(61-77-65-155-81-31-17-16-30-79(77)81)123(207)158-72(7)110(194)157-73(8)111(195)160-87(42-45-102(141)183)119(203)162-86(37-25-54-154-137(149)150)118(202)171-94(60-76-38-40-78(182)41-39-76)113(197)156-66-104(185)159-82(34-22-51-151-134(143)144)114(198)165-88(43-46-105(186)187)120(204)170-93(57-70(3)4)124(208)164-85(36-24-53-153-136(147)148)115(199)161-84(35-23-52-152-135(145)146)116(200)167-90(48-55-219-9)122(206)177-100(67-180)131(215)175-98(63-107(190)191)127(211)166-89(44-47-106(188)189)121(205)172-96(59-75-28-14-11-15-29-75)129(213)179-109(71(5)6)132(216)176-99(64-108(192)193)128(212)178-101(68-181)130(214)173-95(58-74-26-12-10-13-27-74)126(210)163-83(32-18-20-49-138)117(201)168-91(133(217)218)33-19-21-50-139/h10-17,26-31,38-41,65,69-73,80,82-101,109,155,180-182H,18-25,32-37,42-64,66-68,138-140H2,1-9H3,(H2,141,183)(H2,142,184)(H,156,197)(H,157,194)(H,158,207)(H,159,185)(H,160,195)(H,161,199)(H,162,203)(H,163,210)(H,164,208)(H,165,198)(H,166,211)(H,167,200)(H,168,201)(H,169,196)(H,170,204)(H,171,202)(H,172,205)(H,173,214)(H,174,209)(H,175,215)(H,176,216)(H,177,206)(H,178,212)(H,179,213)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,217,218)(H4,143,144,151)(H4,145,146,152)(H4,147,148,153)(H4,149,150,154)/t72-,73-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-/m0/s1 |
Clé InChI |
NLSLFOGIVJOKDC-ZOKDAYPZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)




![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)
![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)
![methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B13906744.png)

